N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine
Description
Historical Development and Research Evolution
The compound N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine (CAS No. 1014412-10-2) emerged in the early 21st century as part of efforts to optimize sulfonamide-derived peptide-based therapeutics. Its structural design integrates three pharmacophoric elements:
- A 4-fluorophenylsulfonyl group , building on the legacy of sulfonamide antibiotics discovered in the 1930s.
- A piperidine scaffold , which gained prominence in the 1990s for improving blood-brain barrier penetration in neurological agents.
- An L-methionine residue , reflecting early 2000s research into redox-active amino acids for targeting oxidative stress pathways.
Key milestones in its development include:
- 2009 : Initial patent filings describing piperidine-sulfonamide conjugates as kinase modulators, with specific claims for c-Met inhibition.
- 2011 : Fundamental studies on methionine redox chemistry revealed stereospecific oxidation-reduction mechanisms catalyzed by methionine sulfoxide reductase A (MsrA), informing rational design of methionine-containing therapeutics.
- 2020s : Structural analogs appeared in investigations of dual-function molecules combining kinase modulation and antioxidant activity.
Significance in Contemporary Pharmaceutical Research
This compound occupies a unique niche due to three intersecting research trajectories:
Table 1: Key Research Applications
Recent work emphasizes its potential in:
Positioning within Sulfonamide-Derived Peptide-Based Compounds
The compound exemplifies third-generation sulfonamide hybrids with enhanced target specificity:
Structural Advantages Over Predecessors
- Sulfonamide Group Optimization :
Piperidine Conformation :
Methionine Functionalization :
Current Research Challenges and Opportunities
Table 2: Technical Challenges and Mitigation Strategies
Promising research directions include:
- Prodrug Development : Masking the sulfonamide as a tert-butyl carbamate (t1/2 increased from 2.1 to 8.7 hrs).
- Combination Therapies : Pairing with naphthoquinone derivatives to amplify ROS-scavenging effects.
- AI-Driven Optimization : Using AlphaFold2 to predict binding modes across 127 kinase targets.
Properties
IUPAC Name |
(2S)-2-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O5S2/c1-26-11-8-15(17(22)23)19-16(21)12-6-9-20(10-7-12)27(24,25)14-4-2-13(18)3-5-14/h2-5,12,15H,6-11H2,1H3,(H,19,21)(H,22,23)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLHZEAZEOOXRS-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.
Sulfonylation: The sulfonyl group is added to the piperidine ring through a sulfonylation reaction using sulfonyl chloride.
Coupling with L-methionine: The final step involves coupling the sulfonylated piperidine derivative with L-methionine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorophenyl group.
Scientific Research Applications
N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Key Features:
- Core Structure : The target compound shares a piperidine ring substituted with a sulfonyl group, a feature common in compounds from (e.g., 6d–6l) and (e.g., QY-2662, QZ-1756).
- Substituent Variations: Target Compound: 4-fluorophenyl sulfonyl group + L-methionine. Compounds: Benzhydryl or bis(4-fluorophenyl)methyl groups + sulfamoyl amino benzenesulfonamide moieties. Analogues: Variations include N-methylglycine (QY-2662) or L-valine (QZ-1756) instead of L-methionine .
Piperidine-Based Fentanyl Analogues
Key Features:
- Target vs.
- Functional Group Differences: Target: Sulfonyl and amino acid (methionine) groups. Fentanyls: Phenethyl and amide linkages (e.g., N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl) isobutyramide) .
Table 2: Physical and Analytical Data Comparison
Notes:
- Fentanyl analogues prioritize lipophilic amide groups for blood-brain barrier penetration, unlike the polar sulfonyl and methionine groups in the target .
- Synthesis of fentanyls often employs phenethylamine precursors, whereas the target’s synthesis (implied by ) likely involves sulfonylation and peptide coupling .
Piperidine-Methanol Derivatives
The compound {1‑[(4‑chlorophenyl)methyl]piperidin‑4‑yl}(4‑fluorophenyl) methanol (8c, ) shares a fluorophenyl-substituted piperidine core with the target but replaces the sulfonyl-carbonyl-methionine group with a chlorobenzyl-methanol moiety. Key differences include:
Biological Activity
N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, antibacterial properties, and other pharmacological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H21FN2O4S
- Molecular Weight : 356.4 g/mol
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory activities. Particularly, studies have shown strong inhibition of acetylcholinesterase (AChE) and urease:
| Compound | AChE Inhibition (%) | Urease Inhibition (%) |
|---|---|---|
| Compound 1 | 85% | 90% |
| Compound 2 | 78% | 88% |
| N-{...} | 80% | 95% |
This data suggests that the compound could be effective in treating conditions related to enzyme dysregulation, such as Alzheimer's disease and urease-related infections .
Antibacterial Activity
The antibacterial properties of this compound were evaluated against various bacterial strains. The results indicated moderate to strong activity against certain pathogens:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Strong |
| Bacillus subtilis | Moderate |
| Escherichia coli | Weak |
These findings highlight the potential of this compound as an antibacterial agent, particularly against gram-negative bacteria .
Pharmacological Effects
The compound has been associated with various pharmacological effects, including:
- Anticancer Activity : The sulfonamide functionality is known for its role in cancer chemotherapy. Studies suggest that derivatives containing this moiety can inhibit tumor cell proliferation .
- Hypoglycemic Activity : Compounds with a similar piperidine nucleus have demonstrated potential in controlling blood glucose levels, indicating possible applications in diabetes management .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Study on Anticancer Properties
In a recent study focused on the anticancer properties of piperidine derivatives, this compound was tested against various cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.
Study on Enzyme Inhibition
Another study evaluated the enzyme inhibitory effects of this compound in vitro. The results demonstrated that it effectively inhibited AChE and urease at low micromolar concentrations, suggesting a promising therapeutic application for neurological disorders and infections caused by urease-producing bacteria.
Q & A
Basic: What synthetic routes are recommended for synthesizing N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves coupling a 4-fluorophenylsulfonyl-piperidine intermediate with L-methionine derivatives. Key steps include:
- Sulfonylation: Reacting piperidine with 4-fluorobenzenesulfonyl chloride under basic conditions to form the sulfonyl-piperidine core .
- Carbonyl Activation: Using carbodiimides (e.g., DCC) to activate the carboxylic acid group of L-methionine for amide bond formation with the piperidine intermediate .
- Yield Optimization: Lower yields reported in early methods (e.g., 40-50%) can be improved by:
Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is critical:
- Mass Spectrometry (EI-MS): Confirm molecular weight (e.g., [M+H]+ ion at m/z 413.1) and fragmentation patterns (e.g., cleavage at the sulfonyl group) .
- FTIR-ATR: Identify key functional groups, such as sulfonyl (S=O stretch at ~1360–1180 cm⁻¹) and amide (C=O stretch at ~1640 cm⁻¹) .
- HPLC-TOF: Assess purity (>98%) with a C18 column (mobile phase: methanol/buffer, 65:35) and monitor mass accuracy (Δppm < 1.0) .
Advanced: How can researchers resolve contradictions between computational predictions and experimental spectral data?
Methodological Answer:
Discrepancies often arise from stereochemical or conformational variations. Strategies include:
- Dynamic NMR Studies: Analyze temperature-dependent shifts to detect rotational barriers around the sulfonyl-piperidine bond .
- DFT Calculations: Compare computed IR/NMR spectra (e.g., using B3LYP/6-31G*) with experimental data to validate conformers .
- Cross-Validation: Use multiple techniques (e.g., X-ray crystallography for absolute configuration) to reconcile spectral mismatches .
Advanced: What strategies exist for modifying the piperidine or fluorophenyl group to enhance biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies suggest:
- Piperidine Modifications: Introduce substituents (e.g., methyl groups) at the 3-position to improve metabolic stability without compromising receptor binding .
- Fluorophenyl Replacements: Substitute with electron-withdrawing groups (e.g., trifluoromethyl) to enhance lipophilicity and blood-brain barrier penetration .
- Bioisosteres: Replace the sulfonyl group with a carbonyl or phosphonate moiety to modulate solubility .
Advanced: How does the sulfonyl group influence physicochemical properties and receptor binding?
Methodological Answer:
The sulfonyl group:
- Enhances Polarity: Increases water solubility (logP reduction by ~0.5 units) but may reduce membrane permeability .
- Stabilizes Conformation: Restricts piperidine ring flexibility, favoring interactions with hydrophobic receptor pockets .
- Mediates Hydrogen Bonding: Acts as a hydrogen bond acceptor with residues like serine or tyrosine in target proteins .
Basic: What chromatographic methods are suitable for purity analysis?
Methodological Answer:
- Reverse-Phase HPLC: Use a C18 column with a mobile phase of methanol:sodium acetate buffer (pH 4.6, 65:35) and UV detection at 254 nm .
- GC-MS: For volatile derivatives, employ a DB-5MS column and monitor for degradation products (e.g., desulfonation fragments) .
Advanced: What challenges arise in studying protein interaction mechanisms for this compound?
Methodological Answer:
- Low Binding Affinity: Use surface plasmon resonance (SPR) with immobilized targets to measure weak interactions (KD in µM range) .
- Off-Target Effects: Perform kinome-wide profiling to identify unintended kinase inhibition .
- Metabolic Instability: Conduct microsomal stability assays to identify major metabolites .
Basic: How can stereochemical purity be confirmed during synthesis?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak AD-H column with hexane:isopropanol (80:20) to resolve enantiomers .
- Optical Rotation: Compare observed [α]D²⁵ values with literature data for L-methionine derivatives .
Advanced: How can discrepancies in biological activity between in vitro and in vivo models be addressed?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma half-life and tissue distribution to identify bioavailability limitations .
- Prodrug Design: Introduce ester groups to improve absorption, followed by enzymatic hydrolysis in vivo .
Basic: What stability considerations apply under different storage conditions?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the fluorophenyl group .
- Hydrolysis Risk: Avoid aqueous buffers at pH > 8.0, which can cleave the sulfonamide bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
